molecular formula C9H14O3S2 B3053635 Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester CAS No. 54893-95-7

Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester

Cat. No. B3053635
CAS RN: 54893-95-7
M. Wt: 234.3 g/mol
InChI Key: AXMITKLWOIYLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester is a useful research compound. Its molecular formula is C9H14O3S2 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
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properties

CAS RN

54893-95-7

Product Name

Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester

Molecular Formula

C9H14O3S2

Molecular Weight

234.3 g/mol

IUPAC Name

ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C9H14O3S2/c1-5-12-8(11)7(6(2)10)9(13-3)14-4/h5H2,1-4H3

InChI Key

AXMITKLWOIYLEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(SC)SC)C(=O)C

Canonical SMILES

CCOC(=O)C(=C(SC)SC)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.50 g (50.0 mmol) of ethyl acetoacetate and 4.18 g (3.30 mL, 55.0 mmol) of carbon disulfide in 60 mL of dry dimethylsulfoxide in a flame-dried 300 mL flask was treated portionwise at 16-18° C. with 2.64 g (110 mmol) of oil-free sodium hydride. An additional 100 mL of dimethylsulfoxide was eventually added to facilitate stirring. After the addition was complete, the deep red solution was stirred for 75 minutes and then was quenched with 15.62 g (6.85 mL, 110 mmol) of methyl iodide. The reaction mixture was stirred overnight at room temperature. The solution was poured into water and extracted with ether. The extracts were washed with water, dried and evaporated to give a red oil which was used for subsequent reactions without further purification. 1H-NMR (CDCl3) δ1.24 (3H, t, J=7), 2.28 (3H, s), 2.37 (6H, s), 4.21 (2H, q, J=7).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 100 ml of dimethyl sulfoxide is dissolved 50.0 g of ethyl acetoacetate. To the solution is added at room temperature 53.1 g of potassium carbonate, and the mixture is stirred for 30 minutes. To the resultant is added, while keeping the inner temperature at 10° C., 29.3 g of carbon disulfide dropwise over a period of 30 minutes, followed by stirring at 10° C. for one hour. To the mixture is further added 120.0g of methyl iodide dropwise at the same temperature over a period of 30 minutes, which is stirred at the same temperature for one hour. The inner temperature is reverted to room temperature, then the reaction mixture is stirred for one hour, poured into 200 ml of ice water, and extracted with dichloromethane. The extract is washed with water, dried and concentrated to give 66.0 g of the title compound as a light brown oil.
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
120.0g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Six

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